1-Benzyl-3-bromo-3-methylazetidine

Description

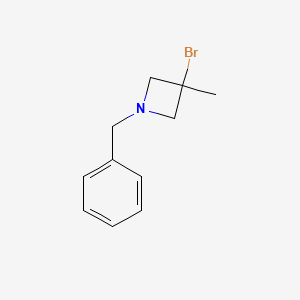

1-Benzyl-3-bromo-3-methylazetidine (CAS: N/A; referred to as 6a in ) is a brominated azetidine derivative with a benzyl substituent. Synthesized via thermal ring expansion of 1-benzyl-2-bromomethyl-2-methylaziridine (4a) in acetonitrile, this compound is obtained as a yellow oil with a yield of 72% (isolated yield: 62% after purification) . Key spectroscopic data includes:

- 1H NMR (CDCl3): δ 2.00 (3H, s, CCH3), 3.52 (2H, d, J = 9.1 Hz), 3.69 (2H, d, J = 9.1 Hz), 3.71 (2H, s, NCH2Ar), and 7.21–7.33 (5H, m, aromatic protons) .

- 13C NMR: δ 31.6 (CCH3), 51.9 (C-Br), 63.2 (NCH2Ar), 70.9 (CH2CquatCH2), and aromatic carbons at 127.3–137.8 ppm .

- IR: Peaks at 2924, 2844 (C–H stretching), and 696 cm⁻¹ (C–Br vibration) .

- MS: m/z 240/2 (M⁺ + 1, 100%) .

The bromine at C3 and the strained azetidine ring make this compound a versatile intermediate for cross-coupling reactions and further functionalization in medicinal chemistry.

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

1-benzyl-3-bromo-3-methylazetidine |

InChI |

InChI=1S/C11H14BrN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

HZAYXTPWNVTGJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-3-methylazetidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be achieved through various methods, including cyclization of appropriate precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-bromo-3-methylazetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to form azetidines with different substituents.

Ring-Opening Reactions: Due to the strained ring structure, this compound can undergo ring-opening reactions, especially under acidic or basic conditions.

Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-bromo-3-methylazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyl and methyl groups influence the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 1-Benzyl-3-bromo-3-methylazetidine | Azetidine | C3-Br, C3-CH3, N1-benzyl | Aliphatic C–Br, tertiary amine |

| 1-Benzylazetidin-3-ol | Azetidine | C3-OH, N1-benzyl | Hydroxyl group, tertiary amine |

| 1-Benzyl-azetidine-3-carboxylic acid | Azetidine | C3-COOH, N1-benzyl | Carboxylic acid, tertiary amine |

| 1-((Benzyloxy)Methyl)-3-bromobenzene | Benzene | C3-Br, C1-(benzyloxy)methyl | Aromatic C–Br, ether linkage |

Key Observations :

- 1-Benzylazetidin-3-ol (): The hydroxyl group at C3 enhances polarity, making it suitable for hydrogen-bonding interactions in catalysis or drug design. Unlike the bromo derivative, it is less reactive toward nucleophilic substitution but may participate in oxidation or esterification .

- 1-Benzyl-azetidine-3-carboxylic acid (): The carboxylic acid group enables peptide coupling or salt formation, broadening its utility in bioactive molecule synthesis .

- 1-((Benzyloxy)Methyl)-3-bromobenzene (): Aromatic bromine undergoes electrophilic substitution (e.g., Suzuki coupling), while the aliphatic C–Br in 6a is more reactive in SN2 reactions .

Key Observations :

- 6a ’s synthesis via aziridine expansion is distinct from the acylation route used for ’s compound. The latter’s N,O-directing group facilitates C–H activation, whereas 6a ’s bromine enables cross-coupling or substitution .

- 1-((Benzyloxy)Methyl)-3-bromobenzene () shares bromine but lacks the azetidine ring’s strain, resulting in lower reactivity toward ring-opening reactions .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- 6a ’s oily consistency contrasts with the solid state of many azetidine carboxylic acids or aromatic bromides, reflecting differences in molecular symmetry and intermolecular forces .

Research Implications

- 6a ’s aliphatic bromine and strained ring make it superior for constructing sp³-rich frameworks in drug discovery, while analogs like 1-Benzylazetidin-3-ol are better suited for polar interactions.

- The contrasting reactivity of aromatic vs. aliphatic bromines ( vs. 6a ) highlights the need for strategic selection in synthetic planning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.